Methanamine, N-bromo-N-methyl-

Description

Contextualization within Organic Chemistry and Reactive Species

In the broader context of organic chemistry, N-bromo-N-methylmethanamine is classified as an N-haloamine. This class of compounds is characterized by a nitrogen atom bonded directly to a halogen, in this case, bromine. The polarization of the nitrogen-bromine bond, with a partial positive charge on the bromine atom, renders the compound a source of electrophilic bromine. This reactivity is central to its role in various chemical transformations. numberanalytics.com

N-haloamines are recognized as reactive species, often participating in reactions as intermediates or reagents. ontosight.ai Their chemistry is frequently associated with radical pathways, where the homolytic cleavage of the N-Br bond generates a nitrogen-centered radical. numberanalytics.comnumberanalytics.com This radical can then engage in a variety of transformations, making N-bromo-N-methylmethanamine a versatile player in the synthesis of complex organic molecules.

Nomenclature and Structural Representation in Scholarly Literature

The systematic IUPAC name for this compound is N-bromo-N-methylmethanamine. nih.gov However, in scientific literature, it is also commonly referred to by several synonyms, including N-bromodimethylamine, dimethylbromamine, and bromodimethylamine. ontosight.ai The use of "N,N" in related nomenclature signifies that two substituents are attached to the same nitrogen atom. wordpress.com

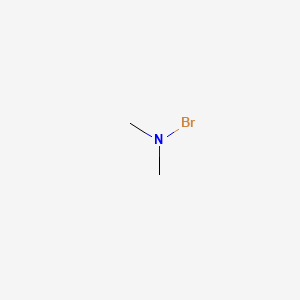

The structural representation of N-bromo-N-methylmethanamine is crucial for understanding its chemical behavior. Its molecular formula is C₂H₆BrN.

Interactive Data Table: Properties of N-Bromo-N-methylmethanamine

| Property | Value | Source |

| Molecular Weight | 123.98 g/mol | nih.gov |

| IUPAC Name | N-bromo-N-methylmethanamine | nih.gov |

| Synonyms | N-bromodimethylamine, Dimethylbromamine | ontosight.ai |

| Molecular Formula | C₂H₆BrN | nih.gov |

| InChI | InChI=1S/C2H6BrN/c1-4(2)3/h1-2H3 | nih.gov |

| Canonical SMILES | CN(C)Br | nih.gov |

Historical Development of Research on N-Bromo-N-Methylmethanamine

Research into N-haloamines, the class of compounds to which N-bromo-N-methylmethanamine belongs, has a rich history dating back to the late 19th century. The foundational work was laid by August Wilhelm von Hofmann, who first reported on the reactions of N-haloamines in 1883. numberanalytics.comwikipedia.org His investigations into the treatment of N-bromo-amides and N-bromo-amines with sulfuric acid were pioneering. wikipedia.org

Further significant contributions were made by Karl Löffler and Kurt Freytag in the early 20th century, leading to the development of the renowned Hofmann-Löffler-Freytag reaction. numberanalytics.comwikiwand.com This reaction demonstrates the intramolecular cyclization of N-haloamines to form nitrogen-containing heterocycles like pyrrolidines and piperidines, proceeding through a radical-mediated pathway. numberanalytics.comnumberanalytics.comwikiwand.com While a specific timeline for the study of N-bromo-N-methylmethanamine is not distinctly separate from the broader class, the principles established in these early studies are directly applicable to its chemistry.

Significance of N-Bromo-N-Methylmethanamine in Mechanistic Studies

The reactivity of N-bromo-N-methylmethanamine makes it a valuable tool for probing and understanding reaction mechanisms, particularly those involving radical intermediates. Its participation in reactions like the Hofmann-Löffler-Freytag reaction provides a clear example of its utility in mechanistic studies.

The key steps of the Hofmann-Löffler-Freytag reaction involving an N-bromoamine are:

Protonation: In an acidic medium, the N-bromoamine is protonated to form an N-bromoammonium ion. wikiwand.com

Initiation: Homolytic cleavage of the N-Br bond, induced thermally or photochemically, generates a nitrogen-centered radical cation. wikiwand.com

Intramolecular Hydrogen Abstraction: The nitrogen radical abstracts a hydrogen atom from a specific carbon within the same molecule, typically at the δ-position, to form a carbon-centered radical. numberanalytics.comnumberanalytics.com

Propagation: The carbon-centered radical then abstracts a bromine atom from another molecule of the N-bromoammonium ion, forming the halogenated amine product and regenerating the nitrogen-centered radical cation, thus continuing the chain reaction. numberanalytics.com

Cyclization: Subsequent treatment with a base leads to the intramolecular displacement of the halogen by the amine, forming the final cyclic product. wikipedia.org

The predictable and specific nature of these steps allows chemists to study the factors influencing radical reactions, such as regioselectivity and stereoselectivity. The use of N-bromoamines like N-bromo-N-methylmethanamine in these studies has been instrumental in developing a deeper understanding of free-radical chemistry and its application in organic synthesis. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

10218-90-3 |

|---|---|

Molecular Formula |

C2H6BrN |

Molecular Weight |

123.98 g/mol |

IUPAC Name |

N-bromo-N-methylmethanamine |

InChI |

InChI=1S/C2H6BrN/c1-4(2)3/h1-2H3 |

InChI Key |

WISBTQFQQVVPFL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)Br |

Origin of Product |

United States |

Synthetic Methodologies for N Bromo N Methylmethanamine

Direct Halogenation of Methylamine (B109427) Derivatives

The most direct method for synthesizing N-Bromo-N-methylmethanamine, also known as N-bromodimethylamine, involves the electrophilic bromination of its precursor, dimethylamine (B145610).

Bromination of Methylamine with Molecular Bromine

The reaction between a secondary amine like dimethylamine and molecular bromine (Br₂) is a primary route for the formation of N-bromodimethylamine. This process is analogous to the reaction of methylamine with bromine water, which yields N-bromo-methylamine. quora.com The fundamental mechanism involves the nucleophilic nitrogen atom of the amine attacking the electrophilic bromine molecule.

In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine initiates an attack on a bromine molecule, leading to the formation of a nitrogen-bromine bond and the displacement of a bromide ion. A subsequent deprotonation step, often facilitated by a base or another amine molecule, yields the final N-bromodimethylamine product and hydrobromic acid.

Kinetic and thermodynamic studies of the reaction between N-bromodimethylamine and bromide ions in acidic aqueous solutions confirm its formation from dimethylamine and bromine. psu.edu The pKa value for the protonated form of N-bromodimethylamine, [(CH₃)₂NHBr]⁺, has been determined to be 2.88, which is significantly lower than that of the parent dimethylamine, indicating the strong electron-withdrawing effect of the bromine atom. psu.edu

Catalytic Aspects in Halogenation Reactions

The direct N-bromination of simple aliphatic secondary amines like dimethylamine is typically carried out without the need for a specific catalyst, as the amine itself is sufficiently nucleophilic to react with molecular bromine. ncert.nic.inacsgcipr.org However, in the broader context of halogenation reactions, various catalysts are employed to enhance reactivity or control selectivity, particularly for less reactive substrates or when specific regioselectivity is desired.

For instance, visible light and a copper catalyst can facilitate the mono-alkylation of primary aliphatic amines with alkyl iodides, a process involving radical intermediates and a copper(II)-amido complex. nih.gov While this applies to C-N bond formation, it highlights the role of catalysis in amine chemistry. In other areas, ruthenium(III) acetate (B1210297) has been used to catalyze the difunctionalization of alkynes with N-bromosuccinimide (NBS). organic-chemistry.org For aromatic amines, where C-H halogenation on the ring competes with N-halogenation, catalytic systems are more common. However, for the straightforward synthesis of N-bromodimethylamine, the inherent reactivity of the precursors generally suffices.

Formation from Amine Precursors in Aqueous Systems

The synthesis and behavior of N-halamines in aqueous environments are of significant interest, particularly in the context of water treatment and disinfection, where these compounds are often formed in situ.

Reaction of Amines with Halogens (Bromine and Chlorine) in Aqueous Systems

In aqueous media, the reaction of amines with halogens like bromine and chlorine leads to the formation of N-halamines. For secondary amines, this produces N-haloamines such as N-bromodimethylamine and its chloro-analogue, N-chlorodimethylamine.

The synthesis of N-chlorodimethylamine can be achieved by reacting dimethylamine with sodium hypochlorite (B82951) (NaOCl) at low temperatures (below 5°C). A similar reaction occurs with bromine. When bromine or hypobromous acid is introduced to an aqueous solution containing dimethylamine, N-bromodimethylamine is rapidly formed. psu.edu The equilibrium of these species is pH-dependent. At pH values above 5, N-bromodimethylamine is the predominant bromine-containing species in a mixture of dimethylamine, bromine, and bromide ion. psu.edu However, in these aqueous solutions, hydrolysis of the N-bromoamine can occur, competing with other reactions. psu.edu

The general mechanism for the halogenation of a primary amine like methylamine with bromine water involves the amine acting as a nucleophile, attacking the electrophilic bromine. quora.com This forms an N-bromo-methylammonium ion intermediate, which then deprotonates to yield the N-halamine. quora.com A similar pathway is followed for secondary amines.

| Precursor Amine | Halogenating Agent | Product | System |

| Dimethylamine | Sodium Hypochlorite | N-Chlorodimethylamine | Aqueous, <5°C |

| Dimethylamine | Bromine/Hypobromous Acid | N-Bromodimethylamine | Aqueous |

| Methylamine | Bromine Water | N-Bromo-methylamine | Aqueous |

Role of Organic Amines in Halamine Formation

Organic amines are the essential precursors for the synthesis of organic N-halamines. ncert.nic.in N-halamines are a class of compounds characterized by at least one nitrogen-halogen (N-X) covalent bond, formed through the halogenation of amine, amide, or imide functional groups. ontosight.ai These compounds, including N-bromodimethylamine, are recognized for their stability and antimicrobial properties.

The stability of the N-X bond in halamines is influenced by the nature of the organic group attached to the nitrogen. A general stability trend observed in aqueous solutions is: Amine N-halamine > Amide N-halamine > Imide N-halamine

Conversely, the antimicrobial activity often follows the reverse trend. ncert.nic.in The formation of these compounds is a key step in rendering materials antimicrobial, where precursor molecules containing N-H bonds are immobilized on a surface and subsequently halogenated. ncert.nic.in

Alternative Synthetic Pathways and Precursor Chemistry

Beyond direct halogenation with molecular bromine, N-bromodimethylamine can be synthesized using alternative brominating agents. The synthesis of its precursor, dimethylamine, can be achieved through various established organic reactions, such as the reductive amination of formaldehyde. organic-chemistry.org

A significant alternative to using hazardous molecular bromine is the use of N-haloimides, most notably N-Bromosuccinimide (NBS). acsgcipr.org NBS is a crystalline solid that serves as a convenient and safer source of electrophilic bromine. missouri.eduwikipedia.org It is known to react with various substrates, including the electrophilic bromination of anilines and phenols. missouri.edu

The synthesis of the analogous N-chlorodimethylamine has been successfully demonstrated using N-chlorosuccinimide (NCS). In this procedure, NCS is added to a solution of dimethylamine in dichloromethane (B109758) at low temperatures (-15°C to -5°C), resulting in a high yield of the N-chloroamine product. A similar reaction pathway using NBS provides a viable alternative route to N-bromodimethylamine. The mechanism involves the nucleophilic attack of the amine on the bromine atom of NBS. youtube.comyoutube.com

Other alternative brominating systems include:

In situ generation of bromine: This can be achieved by oxidizing a bromide salt (like NaBr or NH₄Br) with an oxidizing agent such as hydrogen peroxide (H₂O₂). acsgcipr.org

Other N-bromo reagents: Compounds like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) also serve as sources of electrophilic bromine. acsgcipr.org

| Alternative Reagent | Precursor | Product | Key Features |

| N-Chlorosuccinimide (NCS) | Dimethylamine | N-Chlorodimethylamine | High selectivity, solid reagent |

| N-Bromosuccinimide (NBS) | Dimethylamine | N-Bromodimethylamine | Safer alternative to Br₂, solid reagent |

| NaBr / H₂O₂ | Dimethylamine | N-Bromodimethylamine | In situ generation of Br₂ |

Synthetic Methodologies for N-Bromo-N-methylmethanamine

Decomposition Pathways Leading to N-Bromo-N-Methylmethanamine from N,N-Dimethylformamide

Under thermal stress, particularly at temperatures exceeding 350°C, DMF tends to decompose into carbon monoxide and dimethylamine. inchem.org Hydrolysis of DMF, facilitated by strong acids or bases, yields formate (B1220265) and dimethylamine. wikipedia.org More extreme conditions, such as in the presence of a water thermal plasma, lead to the dissociation of DMF into various radicals, including N, CH3, and CHO, which then recombine or are oxidized to form products like nitrogen gas, carbon monoxide, and carbon dioxide. researchgate.netelsevierpure.com

While N,N-dimethylformamide is utilized in a variety of chemical reactions, often as a versatile solvent or reagent, its role does not typically involve its decomposition to form N-bromo-N-methylmethanamine. nih.govnih.gov For instance, in bromination reactions, N-bromosuccinimide (NBS) is a common reagent used in conjunction with DMF, where DMF acts as a solvent that can influence the reaction's outcome. researchgate.net However, in these contexts, DMF facilitates the bromination of a substrate by NBS rather than being the source of the N-bromo-N-methylmethanamine itself.

The available literature extensively covers the decomposition of DMF into various gaseous and simple liquid products and its application as a reagent or solvent in synthesis. inchem.orgwikipedia.orgresearchgate.netelsevierpure.comnih.govnih.govresearchgate.netresearchgate.net However, a specific pathway detailing its decomposition to yield N-Bromo-N-methylmethanamine is not described.

Reaction Kinetics and Mechanistic Investigations of N Bromo N Methylmethanamine

Fundamental Reactivity Studies

The reactivity of N-bromo-N-methylmethanamine is centered on the polarized N-Br bond, which can undergo heterolytic or homolytic cleavage depending on the reaction conditions, making it a source of electrophilic bromine (Br+) or bromine radicals (Br·).

Electrophilic Aromatic Substitution Reactions with Phenolic Compounds

Phenols are highly activated aromatic systems that readily undergo electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, significantly increasing the electron density at the positions ortho and para to it through resonance. nih.govnih.gov The reaction of N-bromo-N-methylmethanamine with phenolic compounds is anticipated to proceed via an electrophilic aromatic substitution pathway to yield brominated phenols.

The mechanism likely involves the attack of the electron-rich phenol (B47542) ring on the electrophilic bromine atom of the N-bromoamine. This reaction is generally faster with the more nucleophilic phenoxide ion, which is formed under basic or neutral conditions. dtu.dk Therefore, the reaction rate is often pH-dependent. The substitution occurs predominantly at the ortho and para positions. nih.gov In the absence of a strong Lewis acid catalyst, the inherent reactivity of the phenol ring is typically sufficient to react with N-bromo compounds. nih.gov

The general steps are:

Attack of the aromatic π-system on the electrophilic bromine atom of N-bromo-N-methylmethanamine.

Formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Deprotonation of the arenium ion by a base (such as the dimethylamine (B145610) byproduct or solvent) to restore aromaticity and form the brominated phenol product.

The regioselectivity (ortho vs. para) can be influenced by steric hindrance. The bulky N,N-dimethylamino group leaving during the reaction might sterically favor substitution at the less hindered para position.

Electron Transfer Mechanisms with Phenolic Compounds

Alongside the classical two-electron electrophilic substitution pathway, reactions between strong electrophiles and electron-rich phenols can sometimes involve a single-electron transfer (SET) mechanism. nih.gov In such a pathway, an electron is first transferred from the phenol (or phenoxide) to the N-bromo-N-methylmethanamine.

This process would generate a phenol radical cation and the N-bromo-N-methylmethanamine radical anion. The radical anion would likely decompose to a dimethylaminyl radical and a bromide ion. The phenol radical cation could then be deprotonated and subsequently react with a bromine source or undergo other radical-type reactions. While plausible, particularly with highly electron-rich phenols, this pathway is often in competition with the more direct electrophilic attack. Distinguishing between these mechanisms typically requires specialized experimental studies, such as the use of radical traps or kinetic isotope effect measurements, which have not been reported for this specific compound. Studies on other systems have shown that phenoxyl radicals can be protonated by acids, and electron transfer can occur from another phenoxyl radical to the protonated one, creating a phenoxyl cation. nih.gov

Reaction with Nucleophiles

The electrophilic nature of the bromine in N-bromo-N-methylmethanamine dictates its reactivity towards various nucleophiles.

Interactions with Bromide Ions in Acidic Media

In the presence of acid and bromide ions (HBr), N-bromoamines can exist in equilibrium with molecular bromine (Br₂) and the corresponding amine. The protonated N-bromoamine is a key intermediate in this process.

The equilibrium can be represented as: (CH₃)₂N-Br + 2H⁺ + Br⁻ ⇌ (CH₃)₂NH₂⁺ + Br₂

This equilibrium is significant because it means that in acidic bromide solutions, the active brominating species might be molecular bromine itself, rather than the N-bromoamine. This can complicate mechanistic interpretations, as Br₂ is a potent electrophile in its own right. The position of the equilibrium depends on the concentration of acid and bromide, as well as the relative stability of the N-bromoamine.

Influence of Protonation State on Reactivity

The reactivity of N-bromo-N-methylmethanamine is highly dependent on the pH of the medium due to the basicity of the nitrogen atom.

In neutral or basic media: The compound exists as the free N-bromoamine, (CH₃)₂N-Br.

In acidic media: The nitrogen atom can be protonated to form the N-bromo-N,N-dimethylammonium ion, [(CH₃)₂NH-Br]⁺.

Protonation of the nitrogen atom has a profound effect on the N-Br bond. The presence of a positive charge on the nitrogen atom makes it significantly more electron-withdrawing. This enhanced inductive effect polarizes the N-Br bond further, making the bromine atom much more electrophilic and thus increasing the compound's reactivity as a brominating agent. The protonated form is a significantly stronger electrophile than the neutral form. The basicity of amines is related to their structure, with aliphatic amines generally being stronger bases than ammonia (B1221849). ncert.nic.in

The pKb value for N,N-dimethylmethanamine (dimethylamine) is 3.27, indicating it is a relatively strong base. ncert.nic.in The protonation state will therefore be a critical factor controlling the kinetics and outcome of its reactions in aqueous or protic solutions.

Hydrolysis Competition in Aqueous Solutions

The stability of N-bromo-N-methylmethanamine in water is limited by hydrolysis, a competitive degradation pathway. While specific kinetic data for N-bromo-N-methylmethanamine is not extensively detailed in the available literature, the hydrolysis mechanisms of similar N-halo compounds and N-methylcarbamates provide insight. The hydrolysis of bromamines like monobromamine (NH2Br) is known to be reversible and subject to catalysis by hydroxide (B78521) ions (OH⁻) nih.gov. The rate constant for the hydrolysis of NH2Br by OH⁻ to ammonia and hypobromite (B1234621) has been determined to be 7.5 x 10⁶ M⁻¹s⁻¹ nih.gov.

For related structures such as N-methylcarbamates, hydrolysis in alkaline solutions often proceeds through an E1cB (unimolecular elimination conjugate base) mechanism researchgate.net. This pathway involves the abstraction of the amine proton by a base, followed by the elimination of the leaving group to form a methyl isocyanate intermediate, which is then rapidly hydrolyzed researchgate.net. Given the structure of N-bromo-N-methylmethanamine, a similar base-catalyzed hydrolysis pathway is plausible, competing with its other reactions in aqueous environments.

Mechanisms in Advanced Oxidation Processes (AOPs)

N-bromo-N-methylmethanamine is a key intermediate in advanced oxidation processes (AOPs), particularly during the ozonation of water containing bromide (Br⁻) and dimethylamine or its precursors.

Formation and Reactivity in Ozonation Processes

The formation of N-bromo-N-methylmethanamine during ozonation is a multi-step process. First, ozone (O₃) rapidly oxidizes bromide ions to form hypobromous acid (HOBr) researchgate.netnih.gov. Subsequently, HOBr reacts with dimethylamine, the precursor amine, to form N-bromo-N-methylmethanamine. This reaction is generally very fast, with second-order rate constants for the reaction of bromine with dimethylamine on the order of 10⁶ to 10⁸ M⁻¹s⁻¹ researchgate.net.

The formation of N-bromo-N-methylmethanamine is a critical step in the pathway to forming N-nitrosodimethylamine (NDMA), a carcinogenic disinfection byproduct, when certain precursors like N,N-dimethylsulfamide are present researchgate.net. In such cases, the bromamine (B89241) intermediate is further oxidized by ozone to yield NDMA researchgate.net. The presence of bromide has been shown to act as a catalyst in these transformations, as it is released and can re-enter the reaction cycle researchgate.net.

Role of Hydroxyl Radicals and Ozone in Bromamine Pathways

Hydroxyl radicals can contribute to the oxidation of bromide to HOBr, supplementing the direct oxidation by ozone nih.govacs.org. Furthermore, •OH can react with precursor organic compounds, sometimes forming intermediates that are more susceptible to yielding bromamines or other byproducts upon reaction with HOBr or ozone researchgate.net. Studies on the ozonation of various amine-based compounds have shown that the combined action of O₃ and •OH can enhance the formation of byproducts like NDMA compared to ozone alone researchgate.netrsc.org. Conversely, at high concentrations, •OH can also contribute to the degradation of these byproducts researchgate.net. The relative contribution of ozone and hydroxyl radicals is highly dependent on water matrix conditions such as pH and the presence of scavengers nih.govnih.gov.

Interactions with Dissolved Organic Matter (DOM)

Dissolved Organic Matter (DOM) present in water sources significantly influences the reaction pathways of bromamines by competing for oxidants and reactive bromine species nih.govacs.org. DOM can react with both ozone and hydroxyl radicals, reducing their availability to oxidize bromide and form HOBr nih.gov. This scavenging effect is a major factor in ozonation processes, and ozone dosage is often adjusted based on the Dissolved Organic Carbon (DOC) concentration nih.govacs.org.

Furthermore, DOM can directly react with reactive bromine intermediates like HOBr and bromine radicals (Br•) nih.govacs.org. This interaction can quench these species, thereby inhibiting the formation of N-bromo-N-methylmethanamine and subsequent brominated disinfection byproducts. The competition between DOM and amines for HOBr is a key factor determining the yield of bromamines. Bromate (B103136) formation, for instance, is often initiated only after a certain threshold of specific ozone dose relative to DOC is surpassed, indicating that the initial ozone demand by DOM has been met acs.org.

Enzymatic Reaction Mechanisms

Flavin-Dependent Halogenase (FDH) Catalysis

In the realm of biocatalysis, bromamine intermediates are central to the mechanism of Flavin-Dependent Halogenases (FDHs) mdpi.comresearchgate.net. These enzymes catalyze the highly regioselective halogenation of electron-rich aromatic substrates, such as tryptophan researchgate.netnih.gov. The catalytic cycle involves the generation of an electrophilic halogenating species within the enzyme's active site.

The widely accepted mechanism proceeds as follows:

A flavin reductase uses NADH to produce reduced flavin adenine (B156593) dinucleotide (FADH⁻) nih.gov.

The FDH binds FADH⁻, which reacts with molecular oxygen (O₂) and a halide ion (e.g., Br⁻) to form a C4a-(hydro)peroxyflavin intermediate, which then generates hypohalous acid (HOBr) researchgate.netnih.govchemrxiv.org.

The highly reactive HOBr is not released into the solution but is guided through a tunnel, approximately 10 Å long, from the flavin-binding site to the substrate-binding site researchgate.netnih.govchemrxiv.org.

A crucial lysine (B10760008) residue (Lys79 in PrnA) within the substrate active site is proposed to react with HOBr to form a reactive bromamine intermediate (Lys-NH-Br) mdpi.comresearchgate.net.

This enzyme-bound bromamine then acts as the direct brominating agent, transferring the electrophilic bromine to the substrate with high regioselectivity, which is dictated by the precise positioning of the substrate in the active site mdpi.comresearchgate.net.

Molecular dynamics simulations and density functional theory calculations support a mechanism where the lysine residue directs the HOBr via hydrogen bonding or through the formation of this covalent bromamine intermediate to facilitate the electrophilic aromatic substitution on the substrate researchgate.net. This enzymatic strategy prevents the non-specific reactions that would occur if the potent HOBr were released into the bulk solvent.

Site-Selective C-H Halogenation Mechanisms

The site-selective functionalization of C-H bonds represents a significant advancement in synthetic chemistry, and N-bromo-N-methylmethanamine, as a member of the N-bromoamide family, is implicated in such transformations. The mechanism for site-selective C-H halogenation often involves radical-mediated pathways, particularly when initiated by visible light. researchgate.net

Under visible light irradiation, N-bromoamides undergo homolytic cleavage of the N-Br bond. This process generates a key intermediate, an amidyl radical. researchgate.net This radical is the primary species responsible for the subsequent hydrogen atom transfer (HAT) from a substrate's C-H bond. The selectivity of this process is a notable feature, often rivaling or even exceeding that of other known intermolecular C-H functionalization methods. researchgate.net The reaction proceeds at room temperature and demonstrates the utility of N-bromoamides as both the brominating agent and the HAT reagent. researchgate.net

The general mechanism can be outlined as follows:

Initiation: Homolytic cleavage of the N-Br bond in N-bromo-N-methylmethanamine upon exposure to visible light, forming an N-methylmethanaminyl radical and a bromine radical.

Hydrogen Atom Transfer (HAT): The highly reactive amidyl radical abstracts a hydrogen atom from an unactivated aliphatic C-H bond of a substrate molecule, creating a substrate radical.

Halogenation: The resulting substrate radical then reacts with a bromine source, which can be another molecule of N-bromo-N-methylmethanamine or a bromine radical, to form the brominated product.

This approach is synthetically valuable due to its mild conditions and the broad utility of the resulting alkyl bromides as intermediates in further chemical synthesis. researchgate.net

Halide Specificity and Substrate Preference in Biocatalysis

The principles of halide specificity and substrate preference are extensively studied in the context of biocatalysis, particularly with enzymes like flavin-dependent halogenases (FDHs). windows.netnih.gov While research may not always pinpoint N-bromo-N-methylmethanamine as the direct halogenating agent within these enzymatic systems, the study of FDHs provides a framework for understanding how biocatalysts can control the regioselectivity of halogenation on complex molecules.

Family-wide activity profiling of FDHs has revealed significant insights into their halide specificity and substrate preference, which were not apparent from studies focused on a single enzyme. windows.netnih.gov These enzymes are powerful catalysts for site-selective C-H bond functionalization. windows.netnih.gov

Key Findings from FDH Profiling:

Halide Specificity: Different FDHs exhibit varying levels of specificity for halides (e.g., chloride vs. bromide). Some enzymes are versatile and can utilize both chlorine and bromine, while others show a distinct preference for one over the other. For instance, the FDH 2-C01 has been shown to be particularly versatile in its halide scope, catalyzing both chlorination and bromination of various substrates with similar yields. amazonaws.com In contrast, other enzyme clusters may exhibit only bromination activity. amazonaws.com

Substrate Preference: FDHs also demonstrate a wide range of substrate preferences. Some are highly specific for certain classes of compounds, such as phenols, while showing no activity towards others like indoles or anilines. amazonaws.com For example, the enzyme 1-F05 has the broadest phenol substrate scope among tested enzymes but does not halogenate indole (B1671886) or aniline (B41778) substrates. amazonaws.com Conversely, a large subnetwork of FDHs, including the well-studied RebH, natively halogenates tryptophan and other indole derivatives. amazonaws.com

The identification of FDHs with novel substrate scopes and complementary regioselectivity allows for the preparative-scale late-stage C-H functionalization of complex molecules. windows.netnih.gov This biocatalytic approach can significantly reduce the time required for catalyst development compared to directed evolution methods. windows.netnih.gov

The table below summarizes the halide and substrate specificity for selected flavin-dependent halogenases, illustrating the diversity within this enzyme family.

| Enzyme ID | Halide Specificity | Substrate Preference | Key Characteristics |

| 2-C01 | Versatile (Cl, Br) | Active on UC-066, 7-hydroxycoumarin, 2,4-DHAP | Exhibits similar yields for both chlorination and bromination. amazonaws.com |

| 1-F05 | Versatile (Cl, Br) | Specific for phenolic substrates | Possesses the broadest phenol substrate scope among tested enzymes; inactive towards anilines and indoles. amazonaws.com |

| RebH | Chlorine | Tryptophan and a range of other indole and aniline derivatives | A well-characterized tryptophan 7-halogenase. amazonaws.com |

| AC3 | Bromine only | Active only on the most easily halogenated substrates | Populated by low-activity enzymes. amazonaws.com |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Computations

Quantum chemical computations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. nih.govnih.gov These calculations are fundamental to predicting molecular structure, stability, and reactivity. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock approaches like Coupled Cluster (CC) theory are central to modern electronic structure calculations. nih.gov

The electronic structure of a molecule, which describes the arrangement and energy of its electrons, governs its chemical properties. nih.gov Quantum chemical methods, particularly DFT, are widely used to analyze the electronic structure of N-halamines. For Methanamine, N-bromo-N-methyl-, these calculations would reveal the nature of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

Analysis of the electronic structure helps in understanding chemical equilibria involving (CH₃)₂NBr. For instance, in aqueous environments, N-halamines participate in hydrolysis and disproportionation reactions. Theoretical models can predict the equilibrium constants for these reactions by calculating the Gibbs free energies of all participating species (reactants and products). These calculations provide insight into the stability of the N-Br bond and the conditions under which the compound might decompose or transfer its bromine atom.

Computational studies on related compounds, such as other N-bromamines and N-chloramines, have established the utility of these methods in predicting reaction mechanisms and stability, which is a key aspect of their function. acs.org

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The BDE of the nitrogen-bromine (N-Br) bond in Methanamine, N-bromo-N-methyl- is a direct measure of its strength and a key parameter in determining its reactivity as a halogenating agent. A lower N-Br BDE suggests that the compound can more readily act as a bromine donor. High-level computational methods can predict BDEs with high accuracy. wayne.edu For example, theoretical studies on various N-Br bonds have been performed using methods like W2 theory to establish reliable BDE datasets. acs.org

Partial atomic charges indicate the distribution of electron density across a molecule. In (CH₃)₂NBr, the bromine atom is bonded to a nitrogen atom, creating a polar covalent bond. The bromine atom carries a partial positive charge (δ+), making it electrophilic and capable of attacking nucleophilic sites on other molecules. This is the basis for the disinfecting action of N-halamines. Quantum chemical calculations, often using Natural Bond Orbital (NBO) or Mulliken population analysis, can quantify these charges, providing crucial information for predicting reaction pathways. nih.gov

Kinetic Modeling and Simulation

Predicting Transformation Product Formation and Abatement

Computational and theoretical chemistry approaches are instrumental in elucidating the transformation pathways and predicting the formation of byproducts from "Methanamine, N-bromo-N-methyl-". In the absence of direct experimental studies on this specific compound, theoretical models provide valuable insights into its reactivity and potential degradation routes. These approaches are crucial for developing effective abatement strategies.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. rsc.org By calculating the energies of reactants, transition states, and products, DFT can map out potential reaction pathways for the degradation of "Methanamine, N-bromo-N-methyl-". These pathways are essential for predicting the formation of transformation products.

One of the primary degradation pathways for N-haloamines is the homolytic cleavage of the nitrogen-halogen bond. researchgate.net For "Methanamine, N-bromo-N-methyl-", this would involve the breaking of the N-Br bond to form a bromine radical and a N-methylmethanaminyl radical. The energy required for this process, known as the Bond Dissociation Energy (BDE), is a key indicator of the compound's stability. Computational studies on similar N-bromo compounds, such as N-bromosuccinimide, have been performed to calculate these BDEs, providing a reference for estimating the reactivity of the N-Br bond in "Methanamine, N-bromo-N-methyl-". researchgate.netuwa.edu.au

Another important transformation pathway for amines in aqueous environments is reaction with hydroxyl radicals (•OH), which are highly reactive species. researchgate.net Computational studies on the reaction of methylamines with •OH radicals have shown that hydrogen abstraction from the methyl groups or the N-H group (if present) is a likely initiation step. researchgate.net For "Methanamine, N-bromo-N-methyl-", this could lead to the formation of various radical intermediates, which can then undergo further reactions to form a range of transformation products.

Furthermore, hydrolysis is a significant degradation pathway for many organic compounds in water. researchgate.netnih.gov Theoretical investigations into the hydrolysis mechanisms of related compounds can provide a model for how "Methanamine, N-bromo-N-methyl-" might break down in the presence of water. These studies often reveal the role of water molecules in facilitating bond cleavage and the formation of hydroxylated intermediates. researchgate.net

Predictive models, often based on quantitative structure-activity relationships (QSAR), can also be employed to estimate the formation of disinfection byproducts, including brominated compounds. nih.govutwente.nl While not specific to "Methanamine, N-bromo-N-methyl-", these models use molecular descriptors to predict the likelihood of formation of various transformation products during water treatment processes.

The abatement of "Methanamine, N-bromo-N-methyl-" can also be guided by computational studies. By understanding the primary degradation pathways, it is possible to design treatment processes that target the most labile bonds or reactive sites in the molecule. For instance, if homolytic cleavage of the N-Br bond is determined to be the primary degradation step, then advanced oxidation processes that generate radicals could be an effective abatement strategy.

Research Findings and Data Tables

Detailed computational research specifically on "Methanamine, N-bromo-N-methyl-" is limited. However, by drawing parallels with computational studies on analogous compounds, we can infer potential transformation products and their formation pathways.

Table 1: Predicted Transformation Products of Methanamine, N-bromo-N-methyl- Based on Analogous Computational Studies

| Predicted Transformation Product | Potential Formation Pathway |

| N-methylmethanamine | Hydrolysis or reduction of the N-Br bond. |

| Formaldehyde | Oxidation of the methyl groups, potentially initiated by hydroxyl radical attack. |

| Bromide ion | Cleavage of the N-Br bond through various mechanisms, including hydrolysis and reduction. |

| N-nitrosodimethylamine (NDMA) | In the presence of nitrite (B80452) under certain conditions, though less likely as a primary transformation product without specific precursors. |

| Methylamine (B109427) | Dealkylation of N-methylmethanamine, a potential secondary transformation product. |

This table is predictive and based on the transformation pathways of similar compounds. Experimental verification is required.

Table 2: Calculated N-Br Bond Dissociation Energies (BDEs) for Selected N-Bromo Compounds from Computational Studies

| Compound | Computational Method | Calculated N-Br BDE (kJ/mol) | Reference |

| N-Bromosuccinimide | W2 theory | 281.6 | uwa.edu.au |

| N-Bromoglutarimide | G3-B3 | 263.2 | uwa.edu.au |

| N-Bromophthalimide | G3-B3 | 274.7 | uwa.edu.au |

| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) | G3-B3 | 218.2 and 264.8 | uwa.edu.au |

These values provide a reference for the expected range of the N-Br BDE in "Methanamine, N-bromo-N-methyl-". The actual value will depend on the specific electronic environment of the N-Br bond in the molecule.

Research Applications and Implications

Applications in Organic Synthesis Research

The unique reactivity of N-bromo-N-methylmethanamine is leveraged in organic synthesis for the construction of complex molecular architectures and the development of new chemical transformations.

Intermediate in Synthetic Routes for Complex Molecules

N-bromo-N-methylmethanamine and related N-bromoamides serve as key intermediates in multi-step synthetic sequences. Their ability to deliver an electrophilic bromine or an aminyl radical facilitates the introduction of nitrogen and bromine functionalities into organic molecules. While direct examples for N-bromo-N-methylmethanamine are specialized, the strategy is well-documented with similar reagents like N-bromosuccinimide (NBS). For instance, NBS is used in the regioselective bromination of heterocyclic compounds, which are precursors to more complex substituted derivatives. In one example, 2-bromo-5-(bromomethyl)thiophene (B1590285) was synthesized using NBS as a key step, with this intermediate then used in palladium-catalyzed Suzuki cross-coupling reactions to create a series of 2-(bromomethyl)-5-aryl-thiophenes, which are investigated for their biological activities. researchgate.net The fundamental reactivity of N-bromoamines, such as N-bromo-N-methylmethanamine, as electrophilic bromine sources is a cornerstone of modern synthetic methodology.

Development of Novel Halogenation Strategies

N-bromoamines are pivotal in the continuing development of novel halogenation strategies, particularly for the selective functionalization of alkanes and alkenes. The reactivity of reagents like N-bromosuccinimide (NBS) is well-established for allylic bromination, where a bromine atom is selectively introduced at a position adjacent to a carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism, where NBS provides a low, constant concentration of molecular bromine, which minimizes competing addition reactions to the double bond. masterorganicchemistry.com

The development of these strategies is driven by the need for milder and more selective methods than using liquid bromine, which is hazardous and often leads to undesired side reactions. masterorganicchemistry.com The use of N-bromoamides like N-bromo-N-methylmethanamine falls within this class of reagents, offering a solid, more manageable alternative for introducing bromine into organic substrates. Research in this area focuses on expanding the scope of these reagents to different substrates and controlling the regioselectivity and stereoselectivity of the halogenation.

Extension to Boron Trifluoride Promoted Reactions with Alkenes

The combination of N-haloamines with Lewis acids like boron trifluoride (BF₃) can unlock unique reactivity patterns. While specific studies detailing the reaction of N-bromo-N-methylmethanamine with alkenes promoted by BF₃ are not prevalent in general literature, related transformations provide a strong basis for this application. For example, BF₃ is known to promote the reaction of N-substituted 4'-nitrobenzenesulphenanilides with alkynes. rsc.org

Furthermore, the interaction of boron compounds with alkenes is a rich area of research. The hydroboration reaction, for instance, involves the addition of a boron-hydrogen bond across a double bond. masterorganicchemistry.com More relevant is the β-boron effect, where an allylic boryl group directs electrophilic additions to the double bond with high regioselectivity, showcasing the influence of boron on the reactivity of adjacent functional groups. organic-chemistry.org These principles suggest that the reaction of an alkene with N-bromo-N-methylmethanamine, activated by the Lewis acid BF₃, could proceed via a carbocationic intermediate stabilized by the boron complex, potentially leading to novel and controlled amino-halogenation products.

Environmental Chemistry and Water Treatment Research

In the context of environmental chemistry, N-bromo-N-methylmethanamine is studied as a representative of the brominated nitrogenous disinfection byproducts (DBPs) that can form during water treatment processes like ozonation and chlorination.

Formation of Brominated Nitrogenous Byproducts

During oxidative water treatment of waters containing bromide (Br⁻), oxidants like ozone or chlorine convert bromide into hypobromous acid (HOBr). nih.gov This highly reactive bromine species can then react with natural organic matter (NOM) and nitrogen-containing compounds, such as amines, which are present in the water. nih.govresearchgate.net Amines, including simple ones like methylamine (B109427) and dimethylamine (B145610) resulting from biological activity, react very rapidly with HOBr to form N-bromoamines. nih.gov

The formation of N-bromo-N-methylmethanamine is a direct consequence of the reaction between HOBr and dimethylamine. Kinetic studies have shown that the reactions of bromine with amines are extremely fast. researchgate.net The presence of such brominated nitrogenous byproducts is a concern because of their potential toxicity. Studies on disinfection byproducts have identified a range of nitrosamines, another class of nitrogenous DBPs, in treated water, demonstrating that precursor amines are available and reactive under typical treatment conditions. nih.gov

Role in Bromate (B103136) Formation Mechanisms during Ozonation

The formation of bromate (BrO₃⁻), a potential human carcinogen, is a significant challenge during the ozonation of bromide-containing water. digitellinc.comnih.gov N-bromo-N-methylmethanamine and other N-bromoamines are key intermediates in the complex reaction pathways that lead to bromate. The generally accepted mechanism involves the initial oxidation of bromide by ozone to form hypobromous acid (HOBr). nih.govndsu.edu

Mechanistic Insights into Oxidation and Disinfection Processes

Methanamine, N-bromo-N-methyl-, as an N-halamine compound, is recognized for its potent antimicrobial properties. The core of its disinfection and oxidation capability lies in the N-Br (nitrogen-bromine) covalent bond. The disinfection mechanism is understood to involve the transfer of the electrophilic bromine atom from the nitrogen to the microbial cells, leading to their inactivation. nih.gov This process effectively disrupts essential enzymatic or metabolic functions within the microorganisms, causing their expiration. nih.gov

The bactericidal action of N-halamines is a chemical reaction involving the direct transfer of positive halogens to specific receptors in the bacterial cells. nih.gov This oxidative process targets and damages vital cellular components. While the specific oxidation pathways involving Methanamine, N-bromo-N-methyl- are a subject of detailed study, the general principle for N-halamines involves the oxidation of key biomolecules such as proteins and enzymes within the pathogen. The efficacy of this process is influenced by the stability of the N-halamine and its ability to release the active halogen.

Biocatalysis and Enzyme Engineering

The synthesis of halogenated organic compounds has increasingly turned to biocatalysis to overcome the limitations of traditional chemical methods, such as harsh reagents and lack of regioselectivity. researchgate.netrsc.org Flavin-dependent halogenases (FDHs) have emerged as powerful biocatalysts capable of performing highly selective halogenation on a variety of substrates under mild conditions. researchgate.netresearchgate.netresearchgate.net These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide ion (like bromide) to generate a potent halogenating species, believed to be hypohalous acid (HOBr). researchgate.netresearchgate.net

The general mechanism of an FDH involves several key steps:

Reduced flavin (FADH₂) reacts with molecular oxygen to form a peroxyflavin intermediate. researchgate.net

This intermediate then reacts with a halide ion (e.g., Br⁻) to produce hypohalous acid (HOBr). researchgate.net

The generated HOBr is channeled through an internal tunnel, approximately 10 Å long, from the flavin-binding site to the substrate-binding active site. researchgate.netresearchgate.netnih.gov

Within the active site, a key lysine (B10760008) residue is believed to activate the HOBr, facilitating a highly regioselective electrophilic attack on the bound substrate. researchgate.netresearchgate.netmanchester.ac.uk

This precise, enzyme-controlled mechanism allows for the installation of halogen atoms at specific positions on complex molecules, a task that is often challenging for conventional chemistry. researchgate.netnih.gov While the direct enzymatic synthesis of N-halamines like Methanamine, N-bromo-N-methyl- by FDHs is an area of ongoing research, the established utility of these enzymes in forming C-X bonds highlights their potential for developing novel, greener synthetic routes for a wide range of halogenated compounds. researchgate.netresearchgate.net The engineering of FDHs has already expanded their substrate scope beyond natural compounds like tryptophan to include a variety of other aryl substrates. rsc.org

Identifying the right enzyme for a specific synthetic transformation is a critical challenge in biocatalysis. The vast diversity within enzyme families offers a rich resource for discovering novel biocatalysts. nih.gov For halogenation reactions, researchers are actively exploring the diversity of flavin-dependent halogenases to find enzymes with new substrate specificities and improved catalytic properties. researchgate.netbohrium.com

Strategies for this exploration include genome mining, where genomic databases are searched for sequences similar to known halogenases. bohrium.comuchicago.edu By using techniques like sequence similarity networks (SSNs), scientists can map the known "sequence space" of an enzyme family and select diverse candidates for synthesis and characterization. bohrium.com This approach has successfully identified new FDHs with complementary regioselectivity and the ability to halogenate large, complex molecules. researchgate.netbohrium.com

However, relying solely on sequence similarity can be limiting. Some of the most versatile enzymes have been discovered outside of these targeted searches. For instance, the single-component FDH named AetF, which has a broad substrate scope and catalyzes various enantioselective reactions, was not identified in initial similarity-based searches due to its low sequence similarity to more conventional FDHs. nih.gov This underscores the importance of functionally screening diverse enzyme collections and exploring uncharacterized enzymes to uncover novel biocatalytic activities. nih.gov The ongoing exploration of enzyme diversity is crucial for identifying biocatalysts that could potentially be engineered or directly used for challenging transformations, including the specific N-bromination required to form compounds like Methanamine, N-bromo-N-methyl-. uchicago.educhalmers.se

Advanced Analytical Methodologies for Studying N Bromo N Methylmethanamine

Spectroscopic and Chromatographic Techniques for Transformation Product Analysis

To understand the fate of N-bromo-N-methylmethanamine in chemical or biological systems, it is essential to identify its degradation or reaction products. The combination of chromatographic separation with spectroscopic detection provides a powerful approach for this purpose. Techniques such as reversed-phase liquid chromatography can be used to separate complex mixtures of reactants and products. researchgate.net For volatile products, gas chromatography is a suitable alternative.

Following separation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for structural elucidation. MS provides information on the molecular weight of transformation products and their fragmentation patterns, aiding in their identification. For nitrogen-containing compounds, techniques like proton-transfer-reaction mass spectrometry (PTR-MS) can be particularly useful for monitoring reactants and identifying products in real-time. whiterose.ac.uk

Table 1: Spectroscopic and Chromatographic Methods for Product Analysis

| Technique | Principle of Operation | Application to N-bromo-N-methylmethanamine Analysis |

| Liquid Chromatography (LC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile liquid phase. | Used to separate N-bromo-N-methylmethanamine from its more polar or non-volatile transformation products in aqueous media. researchgate.net |

| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Suitable for analyzing potential volatile degradation products resulting from the transformation of N-bromo-N-methylmethanamine. |

| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Provides molecular weight and structural information of transformation products, enabling their definitive identification. |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Used to confirm the chemical structure of isolated transformation products by analyzing the chemical environment of hydrogen, carbon, and nitrogen atoms. |

Kinetic Experimentation Techniques

Understanding the rate at which N-bromo-N-methylmethanamine reacts is fundamental to predicting its environmental persistence and biological activity. Kinetic studies measure reaction rates under various conditions, such as changes in concentration, temperature, and pH. photophysics.com

For reactions that occur on a millisecond timescale, the stopped-flow technique is indispensable. wikipedia.orgnih.gov This method involves the rapid mixing of two reactant solutions, after which the flow is abruptly halted. The reaction progress within the observation cell is then monitored in real-time using a spectroscopic probe, typically absorbance or fluorescence. photophysics.comwikipedia.org For instance, the reaction of N-bromo-N-methylmethanamine with a target molecule could be followed by observing the change in fluorescence of a fluorophore involved in the reaction. nih.gov The dead time of the instrument, which is the brief period between mixing and the first observation, is a critical parameter and is often measured using a standard fast reaction, such as the quenching of N-acetyltryptophanamide by N-bromosuccinimide. edinst.comnih.gov

The reactivity of N-bromo-N-methylmethanamine can be highly dependent on pH. The pH jump method is a powerful technique for studying acid-base catalysis and reactions triggered by a change in proton concentration. This is often executed within a stopped-flow instrument, where a solution of the compound at one pH is rapidly mixed with a buffer at a different pH. nih.gov The subsequent conformational changes or reactions are monitored spectroscopically, allowing for the determination of rate constants associated with the response to the pH change. nih.gov

Table 2: Kinetic Experimentation Techniques

| Technique | Principle of Operation | Information Gained for N-bromo-N-methylmethanamine |

| Stopped-Flow Kinetics | Reactants are rapidly mixed, and the reaction is monitored spectroscopically on a millisecond timescale after the flow is stopped. photophysics.comwikipedia.org | Determination of rate constants for fast reactions, identification of short-lived reaction intermediates, and elucidation of complex reaction mechanisms. photophysics.com |

| pH Jump Methods | A rapid change in the pH of the solution is induced to trigger a reaction or conformational change, which is then monitored over time. nih.gov | Provides insight into the acid-base catalysis of N-bromo-N-methylmethanamine reactions and its stability and reactivity at different pH values. |

Isotopic Labeling Studies

Isotopic labeling is a definitive method for tracing the path of atoms or molecules through a reaction or metabolic pathway. By replacing an atom in a molecule with its stable isotope, researchers can follow its fate without altering the chemical properties of the compound.

To trace the nitrogen atom from N-bromo-N-methylmethanamine, the compound can be synthesized using a stable isotope of nitrogen, ¹⁵N, which has an atomic mass of 15 instead of the more common ¹⁴N. medchemexpress.com When this ¹⁵N-labeled N-bromo-N-methylmethanamine is introduced into a chemical or biological system, the ¹⁵N atom acts as a tracer. nih.gov Analytical techniques like mass spectrometry or ¹⁵N-NMR spectroscopy can then distinguish between unlabeled (¹⁴N) and labeled (¹⁵N) molecules. nih.govnih.gov This allows researchers to track the incorporation of the nitrogen atom into various transformation products or organic matter, providing conclusive evidence of the reaction pathways. nih.gov

Table 3: Steps in a ¹⁵N Isotopic Labeling Study

| Step | Description | Relevance to N-bromo-N-methylmethanamine |

| 1. Synthesis | N-bromo-N-methylmethanamine is chemically synthesized using a starting material enriched with the ¹⁵N isotope. | Creates a labeled version of the target compound that is chemically identical but physically distinguishable. |

| 2. Incubation | The ¹⁵N-labeled compound is introduced into the reaction system (e.g., a cell culture, environmental sample, or chemical reaction mixture). | Allows the labeled compound to undergo transformation and its nitrogen atom to be potentially incorporated into other molecules. |

| 3. Separation & Analysis | Products from the reaction mixture are separated (e.g., via chromatography) and analyzed using mass spectrometry or ¹⁵N-NMR. frontiersin.org | Detects which of the resulting molecules contain the ¹⁵N isotope, thereby mapping the fate of the nitrogen atom from the original N-bromo-N-methylmethanamine. nih.gov |

High-Throughput Screening for Enzyme Activity Profiling

Discovering or engineering enzymes that can act on or be inhibited by N-bromo-N-methylmethanamine is a key objective in biotechnology and pharmacology. High-throughput screening (HTS) enables the rapid testing of thousands of enzyme variants or potential inhibitors in a cost-effective and time-efficient manner. nih.govrsc.org These methods typically involve miniaturized assays in microplates, where each well hosts a separate reaction. The activity is often detected using a fluorescent or colorimetric signal. More advanced HTS methods utilize mass spectrometry imaging (MSI), which can directly detect the substrate and product from an array of reactions, offering high specificity and throughput. nih.govresearchgate.net This approach is crucial for identifying enzymes that can transform N-bromo-N-methylmethanamine or for profiling its inhibitory effects across a wide range of enzymes. rsc.org

Table 4: High-Throughput Screening Approaches

| HTS Method | Principle of Operation | Application for N-bromo-N-methylmethanamine |

| Fluorescence-Based Assays | An enzymatic reaction produces a fluorescent product or consumes a fluorescent substrate, leading to a change in light emission that is measured by a plate reader. nih.gov | Rapidly screens large libraries of enzymes for the ability to metabolize N-bromo-N-methylmethanamine or tests the compound's ability to inhibit a fluorescently-tagged enzyme. |

| Mass Spectrometry Imaging (MSI) | A surface containing an array of small-volume reactions is analyzed by mass spectrometry to simultaneously measure the products in each spot. nih.gov | Allows for the label-free screening of enzyme libraries against N-bromo-N-methylmethanamine, identifying variants that can catalyze a specific transformation. |

Future Directions and Emerging Research Areas

Untapped Reactivity Profiles and Novel Reaction Pathways

While Methanamine, N-bromo-N-methyl- is recognized for its role as a brominating and aminating agent, its full reactive potential remains largely unexplored. Future investigations are anticipated to uncover novel reaction pathways by systematically studying its interactions with a wider array of substrates and under diverse reaction conditions.

Exploration of Radical-Mediated Reactions: The relatively weak N-Br bond can be homolytically cleaved under thermal or photochemical conditions to generate aminyl radicals. The synthetic utility of these radicals derived from N-bromo-N-methylmethanamine is an area ripe for discovery, potentially leading to new C-H amination or cyclization strategies.

Transition-Metal Catalysis: The interface of N-bromoamine chemistry with transition-metal catalysis is a promising frontier. Catalytic systems could be designed to control the regioselectivity and stereoselectivity of reactions, enabling the synthesis of complex molecules. For instance, metal-catalyzed cross-coupling reactions involving the N-Br bond could forge new carbon-nitrogen or nitrogen-heteroatom bonds.

Cascade Reactions: Designing one-pot reactions where N-bromo-N-methylmethanamine initiates a cascade of transformations can enhance synthetic efficiency. researchgate.net Such processes, which combine multiple bond-forming events in a single operation, are highly desirable for their atom and step economy. researchgate.net Research could focus on developing sequences where an initial bromination or amination event triggers subsequent intramolecular cyclizations or rearrangements.

Advanced Computational Methodologies for Prediction and Design

The integration of computational chemistry is set to revolutionize the study of reactive species like N-bromo-N-methylmethanamine. Advanced modeling and machine learning techniques can provide deep mechanistic insights and predict reactivity with increasing accuracy, guiding experimental design and accelerating discovery.

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) has become a powerful tool for modeling reaction mechanisms. chemrxiv.org Future studies will likely employ DFT to map out the potential energy surfaces for known and hypothetical reactions of N-bromo-N-methylmethanamine. This can help in understanding reaction barriers, identifying transient intermediates, and rationalizing selectivity, thereby enabling the optimization of reaction conditions. chemrxiv.org

Predictive Modeling with Machine Learning: The emergence of machine learning and artificial intelligence offers new possibilities for predicting chemical reactivity. arxiv.orgopenreview.net By training algorithms on existing reaction data, it is possible to develop models that can predict the outcome of reactions with novel substrates or reagents. arxiv.orgharvard.edu For N-bromo-N-methylmethanamine, machine learning could predict its reactivity towards different functional groups, identify potential side reactions, and even suggest optimal conditions for desired transformations. openreview.netharvard.edu

Table 1: Application of Computational Methods in Reaction Prediction

| Computational Method | Application in Studying N-bromo-N-methylmethanamine | Potential Outcomes |

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating activation energies, and analyzing transition state geometries. chemrxiv.org | Enhanced mechanistic understanding, rationalization of chemo- and regioselectivity, and informed optimization of reaction conditions. |

| Machine Learning (ML) / AI | Predicting reaction products, yields, and optimal conditions based on molecular fingerprints and reaction data. harvard.edu | Accelerated discovery of new reactions, identification of suitable substrates, and data-driven design of synthetic routes. arxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of substrates with their reactivity towards N-bromo-N-methylmethanamine. | Predictive models for screening large libraries of compounds for desired reactivity. |

Interdisciplinary Research with Biological Systems

The reactivity of the N-Br bond presents intriguing possibilities for applications in chemical biology and medicinal chemistry. The ability of N-bromoamines to act as electrophilic halogenating agents or sources of aminyl radicals could be harnessed to probe and manipulate biological systems.

Probing Protein Structure and Function: N-bromosuccinimide (NBS), a related N-bromo compound, is known to selectively modify tryptophan and histidine residues in proteins. nih.gov Similarly, N-bromo-N-methylmethanamine could be explored as a tool for footprinting protein surfaces, identifying accessible residues, and studying protein-ligand interactions. Its smaller size compared to NBS might offer different selectivity profiles.

Development of Enzyme Inhibitors: The electrophilic nature of the bromine atom makes N-bromo-N-methylmethanamine a potential candidate for the design of covalent inhibitors. It could be incorporated into molecules designed to target the active sites of specific enzymes, forming irreversible covalent bonds with nucleophilic residues like cysteine or serine.

Synthesis of Bioactive Molecules: N-bromo-N-methylmethanamine serves as a reactive intermediate in the synthesis of more complex molecules. ontosight.ai Its utility can be extended to the preparation of novel nitrogen-containing scaffolds for drug discovery programs.

Sustainable Synthesis and Green Chemistry Principles in Bromamine (B89241) Chemistry

Modern synthetic chemistry places a strong emphasis on sustainability and the implementation of green chemistry principles. Future research on N-bromo-N-methylmethanamine and related compounds will increasingly focus on developing more environmentally benign synthetic methods and applications.

The core principles of green chemistry provide a framework for this endeavor:

Waste Prevention: Designing synthetic routes that minimize or eliminate the formation of waste products is a primary goal. epa.gov This involves optimizing reaction conditions to maximize yield and reduce the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For reactions involving N-bromo-N-methylmethanamine, this means choosing transformations where the dimethylamino moiety is incorporated into the desired product.

Use of Safer Solvents and Reagents: Efforts will be directed towards replacing hazardous solvents and reagents with safer alternatives. bridgew.edu This includes exploring syntheses in water or bio-based solvents and finding milder, more selective brominating agents.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. epa.gov Developing catalytic methods for the synthesis and reactions of N-bromoamines would significantly improve their green credentials.

Table 2: Green Chemistry Principles and their Application to N-bromo-N-methylmethanamine Chemistry

| Green Chemistry Principle | Application to N-bromo-N-methylmethanamine |

| Prevention | Develop high-yield syntheses of N-bromo-N-methylmethanamine with minimal byproducts. epa.gov |

| Atom Economy | Design reactions where both the bromine and the methylamino group are incorporated into the product. acs.org |

| Less Hazardous Chemical Syntheses | Avoid the use of highly toxic reagents and solvents in the synthesis and reactions of the compound. youtube.com |

| Safer Solvents & Auxiliaries | Utilize water, supercritical fluids, or recyclable ionic liquids as reaction media instead of volatile organic compounds. bridgew.eduresearchgate.net |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure, potentially using photochemical or microwave-assisted methods to reduce energy consumption. researchgate.net |

| Use of Catalysis | Employ catalysts to enable efficient transformations with low loadings of the brominating agent and facilitate reagent recycling. epa.gov |

| Reduce Derivatives | Avoid unnecessary protection-deprotection steps by developing more selective reaction protocols. acs.org |

By focusing on these future directions, the scientific community can continue to build upon the foundational knowledge of Methanamine, N-bromo-N-methyl- and expand its role as a valuable tool in organic synthesis and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-bromo-N-methylmethanamine, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound is typically synthesized via bromination of N-methylmethanamine using brominating agents like under inert atmospheres. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for stabilizing intermediates .

- Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | THF |

| Reaction Time | 4–6 hours |

- Yield Optimization : Lower temperatures minimize side reactions (e.g., over-bromination), while excess NBS (1.2–1.5 equivalents) ensures complete conversion .

Q. How can the purity of N-bromo-N-methylmethanamine be assessed post-synthesis?

- Analytical Workflow :

Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight (, 124.98 g/mol).

for structural validation:

- Key Peaks : 3.2 ppm (N–CH), 4.0 ppm (Br–CH) .

FT-IR Spectroscopy to identify N–Br stretching (~600 cm) and amine N–H vibrations (~3300 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in N-methylmethanamine derivatives?

- Mechanism : Bromination occurs preferentially at the methylamine group due to the electron-donating effect of the methyl substituent, stabilizing the bromine radical intermediate. Computational studies (DFT) show a lower activation energy for N-bromination compared to C-bromination (ΔG = 25.3 vs. 32.1 kcal/mol) .

- Contradictions : Some studies report competing C–H bromination under high-temperature conditions (>50°C), suggesting kinetic vs. thermodynamic control .

Q. How does the bromine atom in N-bromo-N-methylmethanamine influence its reactivity in nucleophilic substitution reactions compared to chloro or iodo analogs?

- Reactivity Trends :

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Rate (S2) |

|---|---|---|

| Br | 68.2 | 1.0 (reference) |

| Cl | 81.1 | 0.3 |

| I | 55.3 | 2.5 |

- Methodological Implications : Bromine’s intermediate bond strength allows for controlled substitution in drug synthesis (e.g., coupling with thiols or amines). Iodo analogs are faster but less stable, while chloro derivatives require harsher conditions .

Q. What computational tools are recommended for predicting the biological activity of N-bromo-N-methylmethanamine derivatives?

- Protocol :

Molecular Docking (AutoDock Vina) to screen against targets like cytochrome P450 or bacterial enzymes.

QSAR Models using descriptors like logP (predicted 1.8 ± 0.2) and polar surface area (45 Å).

MD Simulations (GROMACS) to assess binding stability over 100 ns trajectories .

- Case Study : Derivatives showed potential as antimicrobial agents with MIC values of 8–16 µg/mL against S. aureus, linked to membrane disruption observed in TEM imaging .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of N-bromo-N-methylmethanamine in aqueous solutions. How should researchers address this?

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.